Cas no 937601-85-9 (Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate)

Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate structure
937601-85-9 structure
Product Name:Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate
CAS No:937601-85-9
MF:C18H18O5
MW:314.332525730133
MDL:MFCD08689763
CID:1027378
PubChem ID:18526176
Update Time:2025-09-27

Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate
    • METHYL 4-[2-(4-ACETYLPHENOXY)ETHOXY]-BENZENECARBOXYLATE
    • Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
    • MFCD08689763
    • GA-0827
    • methyl 4-[2-(4-acetylphenoxy)ethoxy]benzenecarboxylate
    • DTXSID20594779
    • 937601-85-9
    • Methyl4-(2-(4-acetylphenoxy)ethoxy)benzoate
    • AKOS005072601
    • Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate
    • MDL: MFCD08689763
    • Inchi: 1S/C18H18O5/c1-13(19)14-3-7-16(8-4-14)22-11-12-23-17-9-5-15(6-10-17)18(20)21-2/h3-10H,11-12H2,1-2H3
    • InChI Key: KVIGLOOTYXRDMO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(C)=O)=CC=1)CCOC1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 314.11542367g/mol
  • Monoisotopic Mass: 314.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Melting Point: 134-136

Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate Security Information

Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019097659-5g
Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate
937601-85-9 95%
5g
$310.40 2023-08-31
Apollo Scientific
OR12114-1g
Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
937601-85-9
1g
£94.00 2023-08-31
Apollo Scientific
OR12114-5g
Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
937601-85-9
5g
£174.00 2023-08-31
Apollo Scientific
OR12114-10g
Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
937601-85-9
10g
£264.00 2023-08-31
abcr
AB258120-1 g
Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzenecarboxylate, 95%; .
937601-85-9 95%
1g
€260.30 2023-06-22
abcr
AB258120-5 g
Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzenecarboxylate, 95%; .
937601-85-9 95%
5g
€696.70 2023-06-22
abcr
AB258120-10 g
Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzenecarboxylate, 95%; .
937601-85-9 95%
10g
€1131.70 2023-06-22
TRC
M031645-250mg
Methyl 4-[2-(4-acetylphenoxy)ethoxy]-benzenecarboxylate
937601-85-9
250mg
$ 165.00 2022-06-04
TRC
M031645-500mg
Methyl 4-[2-(4-acetylphenoxy)ethoxy]-benzenecarboxylate
937601-85-9
500mg
$ 275.00 2022-06-04
abcr
AB258120-500 mg
Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzenecarboxylate, 95%; .
937601-85-9 95%
500mg
€178.80 2023-06-22

Additional information on Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate

Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate (CAS No. 937601-85-9): A Comprehensive Overview

Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate, identified by its CAS number 937601-85-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject for further investigation. The structure of this molecule, featuring a benzenecarboxylate moiety linked to an ethoxy group and an acetylphenoxy substituent, suggests potential applications in drug discovery and development.

The benzenecarboxylate group is known for its role in enhancing the solubility and bioavailability of various pharmaceutical compounds. This feature is particularly relevant in the context of drug formulation, where optimal solubility is often a critical factor in ensuring effective delivery to target tissues. The presence of the ethoxy group further contributes to the molecular flexibility, which can be advantageous in designing molecules with improved pharmacokinetic properties.

One of the most intriguing aspects of Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate is its potential as a lead compound in the development of new therapeutic agents. Recent studies have highlighted the importance of structurally diverse molecules in identifying novel drug targets. The combination of the benzenecarboxylate and acetylphenoxy groups provides a unique scaffold that can be modified to explore different biological pathways.

In particular, research has indicated that compounds with similar structural motifs may exhibit inhibitory activity against various enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases. The acetylphenoxy group, in particular, has been shown to interact with specific amino acid residues in target proteins, potentially modulating their activity. This interaction can be harnessed to develop molecules with high selectivity and low toxicity.

The ethoxy group also plays a crucial role in determining the overall properties of Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate. This moiety can influence both the solubility and metabolic stability of the compound, factors that are critical for its pharmacological efficacy. By carefully tuning the length and orientation of the ethoxy chain, researchers can fine-tune these properties to optimize drug-like characteristics.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate to various biological targets. These studies have provided valuable insights into how structural modifications can enhance binding interactions, leading to more potent and selective inhibitors.

Furthermore, the synthesis of Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate has been optimized to ensure high yield and purity. Modern synthetic methodologies have allowed for the efficient construction of complex molecular frameworks, reducing both time and cost associated with drug development. This progress has made it feasible to explore a broader range of structural variations, accelerating the discovery process.

The biological activity of Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate has been evaluated through various in vitro assays. These studies have revealed promising results, particularly in terms of inhibiting key enzymes involved in metabolic pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against cytochrome P450 enzymes, which are crucial for drug metabolism.

Additionally, research has explored the potential anti-inflammatory properties of Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate. Inflammatory processes are implicated in numerous diseases, making inhibitors of these pathways highly sought after therapeutic agents. The benzenecarboxylate and acetylphenoxy groups may interact with inflammatory mediators, potentially reducing inflammation without causing significant side effects.

The compound's potential as an anticancer agent is another area of active investigation. Cancer cells often exhibit altered metabolic profiles and signaling pathways, making them susceptible to targeted therapies. Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate may interfere with these pathways by inhibiting key enzymes or receptors overexpressed in tumor cells.

In conclusion, Methyl 4-2-(4-acetylphenoxy)ethoxy-benzenecarboxylate (CAS No. 937601-85-9) represents a promising candidate for further pharmaceutical development. Its unique structural features offer potential applications across multiple therapeutic areas, including metabolic disorders, inflammation, and cancer. Continued research into this compound will likely yield valuable insights into its biological activities and mechanisms of action.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.